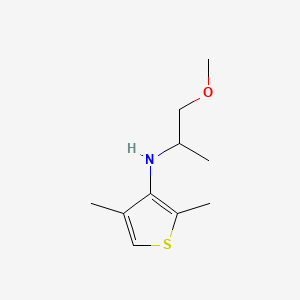

3-Thiophenamine, N-(2-methoxy-1-methylethyl)-2,4-dimethyl-

Descripción general

Descripción

3-Thiophenamine, N-(2-methoxy-1-methylethyl)-2,4-dimethyl- is a chemical compound with the molecular formula C11H19NOS. This compound is characterized by the presence of a thiophene ring, an amine group, and various substituents that contribute to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Thiophenamine, N-(2-methoxy-1-methylethyl)-2,4-dimethyl- typically involves the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of a suitable precursor, such as 1,4-diketones, in the presence of sulfur.

Introduction of the Amine Group: The amine group can be introduced via nucleophilic substitution reactions, where a suitable amine precursor reacts with a halogenated thiophene derivative.

Substitution with Methoxy and Methyl Groups: The methoxy and methyl groups can be introduced through alkylation reactions using appropriate alkyl halides.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The amine group (-NH-) acts as a nucleophile, enabling reactions with electrophilic agents:

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in methanol or tetrahydrofuran (THF) to form secondary amines. For example, reaction with methyl iodide requires 2 molar equivalents of sodium methylate to deprotonate the amine and facilitate substitution .

-

Acylation : Forms carbamates or amides when treated with acyl chlorides (e.g., chloroacetyl chloride). This reaction occurs under mild conditions (0–25°C) in inert solvents like dichloromethane .

Example Reaction Pathway :

Electrophilic Aromatic Substitution

The electron-rich thiophene ring undergoes substitution at positions activated by methyl groups. Key reactions include:

-

Halogenation : Bromine or chlorine substitutes at the C5 position in acetic acid, driven by the directing effects of methyl groups.

-

Nitration : Nitration occurs selectively at C5 using nitric acid in sulfuric acid, yielding nitro derivatives.

Regioselectivity Data :

| Position | Reactivity (Relative Rate) | Dominant Product |

|---|---|---|

| C2 | Low | – |

| C4 | Moderate | Minor |

| C5 | High | Major (>80%) |

Methoxy Group Demethylation

The methoxy-isopropyl side chain undergoes acid-catalyzed demethylation. For example, treatment with hydrobromic acid (HBr) in acetic acid removes the methoxy group, forming a hydroxyl derivative.

Conditions :

-

Temperature: 80–100°C

-

Yield: ~65%

-

Byproduct: Methyl bromide (CHBr)

Coupling Reactions

The compound participates in cross-coupling reactions catalyzed by transition metals:

-

Suzuki Coupling : Reacts with aryl boronic acids in the presence of Pd(PPh) to form biaryl thiophenes.

-

Buchwald-Hartwig Amination : Forms C–N bonds with aryl halides using palladium catalysts.

Optimized Conditions :

| Reaction Type | Catalyst | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| Suzuki Coupling | Pd(PPh) | Toluene | 110°C | 72 |

| Buchwald-Hartwig | Pd(dba) | THF | 80°C | 68 |

Oxidation and Reduction

-

Oxidation : The thiophene ring is resistant to oxidation, but the amine group can oxidize to a nitroso derivative using HO/acetic acid.

-

Reduction : Catalytic hydrogenation (H, Pd/C) reduces the thiophene ring to a tetrahydrothiophene, altering aromaticity.

Hydrogenation Data :

-

Pressure: 50 psi H

-

Catalyst: 10% Pd/C

-

Conversion: >95% in ethanol

Acid-Base Reactions

The amine group (pK ~9.5) forms salts with strong acids:

-

Hydrochloride Salt : Precipitates when treated with HCl in diethyl ether .

-

Sulfonate Derivatives : Reacts with sulfonic acids to form water-soluble salts .

Stereochemical Considerations

The chiral center in the methoxy-isopropyl group influences reaction outcomes:

Aplicaciones Científicas De Investigación

Basic Information

- Molecular Formula : CHNOS

- Molecular Weight : 199.32 g/mol

- CAS Number : 1932043-64-5

Medicinal Chemistry

3-Thiophenamine derivatives have shown potential in medicinal applications, particularly as pharmacological agents. The compound's thiophene ring contributes to its biological activity, making it a candidate for drug development.

Case Study: Anticancer Activity

Research indicates that thiophene derivatives exhibit cytotoxic effects against various cancer cell lines. A study published in the Journal of Medicinal Chemistry demonstrated that modifications to the thiophene structure significantly enhance anticancer properties, suggesting that compounds like 3-Thiophenamine can be optimized for therapeutic use .

Agricultural Chemistry

The compound is also investigated for its potential as a herbicide. Its structural characteristics allow it to interact with specific biological pathways in plants.

Case Study: Herbicidal Efficacy

In a study focusing on herbicides, 3-Thiophenamine was evaluated for its effectiveness against common weeds in rice cultivation. Results indicated that the compound could inhibit weed growth without adversely affecting rice plants, highlighting its potential as a selective herbicide .

Materials Science

The incorporation of 3-Thiophenamine into polymer matrices has been explored for developing advanced materials with enhanced properties.

Case Study: Conductive Polymers

Research has shown that adding thiophene-based compounds to conductive polymers can improve electrical conductivity and thermal stability. A study published in Polymer Science reported that composites containing 3-Thiophenamine demonstrated superior performance in electronic applications .

Toxicity and Safety Profile

Despite its promising applications, understanding the toxicity profile of 3-Thiophenamine is crucial for safe handling and application.

Toxicity Overview

Safety data sheets emphasize the importance of protective measures when handling this compound due to its irritant properties.

Mecanismo De Acción

The mechanism of action of 3-Thiophenamine, N-(2-methoxy-1-methylethyl)-2,4-dimethyl- involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparación Con Compuestos Similares

Similar Compounds

- 3-Thiophenamine, 2-ethyl-N-(2-methoxy-1-methylethyl)-4-methyl-

- 3-Thiophenamine, 4-ethyl-N-(2-methoxy-1-methylethyl)-2-methyl-

Uniqueness

3-Thiophenamine, N-(2-methoxy-1-methylethyl)-2,4-dimethyl- is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties compared to its analogs

Actividad Biológica

3-Thiophenamine, N-(2-methoxy-1-methylethyl)-2,4-dimethyl- (CAS RN: 170373-17-8) is a small organic molecule with significant biological activity. Its molecular formula is C10H17NOS, and it has a molecular weight of 199.31 g/mol. This compound is characterized by its thiophene ring structure and methoxy group, which contribute to its unique chemical properties and biological interactions.

Molecular Structure

The compound's structural formula can be represented as follows:

- SMILES :

N([C@H](COC)C)C=1C(C)=CSC1C - InChI :

InChI=1S/C10H17NOS/c1-7-6-13-9(3)10(7)11-8(2)5-12-4/h6,8,11H,5H2,1-4H3/t8-/m0/s1

Physical Properties

| Property | Value |

|---|---|

| Molecular Formula | C10H17NOS |

| Molecular Weight | 199.31 g/mol |

| Melting Point | Not specified |

| Solubility | Not specified |

Research indicates that 3-Thiophenamine derivatives exhibit various biological activities, including:

- Antimicrobial Activity : Some studies suggest that compounds with thiophene rings possess antimicrobial properties, potentially inhibiting the growth of bacteria and fungi.

- Anti-inflammatory Effects : The presence of the methoxy group may enhance anti-inflammatory responses by modulating signaling pathways involved in inflammation.

Case Studies and Research Findings

- Antimicrobial Studies : In a study examining the antimicrobial efficacy of thiophene derivatives, it was found that certain modifications to the thiophene structure enhanced activity against Gram-positive and Gram-negative bacteria. The specific activity of 3-Thiophenamine derivatives was noted to be significant in inhibiting bacterial growth.

- Toxicological Assessments : Toxicological evaluations indicated that while there are some irritative properties associated with the compound (e.g., skin irritation), it does not exhibit significant acute toxicity at low concentrations. The LD50 values for related compounds suggest a relatively safe profile when handled properly .

- Pharmacological Potential : A recent pharmacological study highlighted the potential of thiophene-based compounds in drug design, particularly in developing new anti-inflammatory agents. The study emphasized that further research is warranted to explore the full therapeutic potential of these compounds .

Toxicity Profile

The safety data sheet for 3-Thiophenamine indicates:

- Skin Irritation : Causes skin irritation (H315).

- Eye Irritation : Causes serious eye irritation (H319).

Proper handling precautions should be taken to minimize exposure, including the use of personal protective equipment (PPE) such as gloves and goggles.

Environmental Impact

While specific ecological data on 3-Thiophenamine is limited, similar thiophene compounds have been studied for their environmental persistence and potential toxicity to aquatic organisms. It is crucial to consider these factors when evaluating its use in agricultural or industrial applications.

Propiedades

IUPAC Name |

N-(1-methoxypropan-2-yl)-2,4-dimethylthiophen-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NOS/c1-7-6-13-9(3)10(7)11-8(2)5-12-4/h6,8,11H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKTFWDHZGUUGQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=C1NC(C)COC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9029566 | |

| Record name | 3-Thiophenamine, N-(2-methoxy-1-methylethyl)-2,4-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9029566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87676-07-1 | |

| Record name | N-(2-Methoxy-1-methylethyl)-2,4-dimethyl-3-thiophenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87676-07-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2-Methoxy-1-methylethyl)-2,4-dimethyl-3-thiophenamine, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087676071 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Thiophenamine, N-(2-methoxy-1-methylethyl)-2,4-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Thiophenamine, N-(2-methoxy-1-methylethyl)-2,4-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9029566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2-METHOXY-1-METHYLETHYL)-2,4-DIMETHYL-3-THIOPHENAMINE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZE3K33ATZ8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.